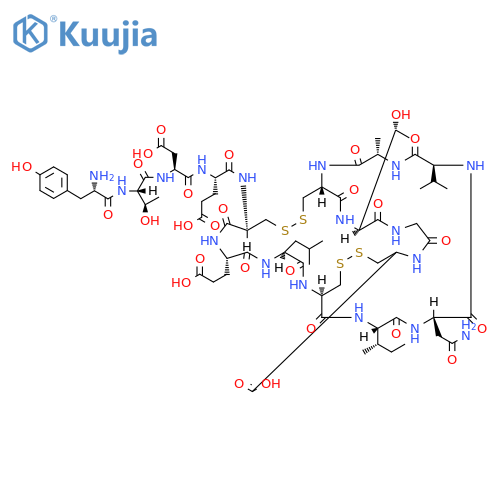Cas no 1926163-29-2 (Tyr-Uroguanylin (mouse, rat))

Tyr-Uroguanylin (mouse, rat) structure
商品名:Tyr-Uroguanylin (mouse, rat)
CAS番号:1926163-29-2
MF:C69H105N17O27S4
メガワット:1732.9297
MDL:MFCD02261950
CID:5068204
Tyr-Uroguanylin (mouse, rat) 化学的及び物理的性質
名前と識別子
-
- Tyr-Uroguanylin (mouse, rat)
- H-Tyr-Thr-Asp-Glu-Cys-Glu-Leu-Cys-Ile-Asn-Val-Ala-Cys-Thr-Gly-Cys-OH
-
- MDL: MFCD02261950
- インチ: 1S/C69H105N17O27S4/c1-10-30(6)52-67(110)78-40(21-46(71)90)61(104)83-51(29(4)5)66(109)73-31(7)55(98)80-43-25-115-114-24-42(81-58(101)38(16-18-49(94)95)75-60(103)41(22-50(96)97)79-68(111)54(33(9)88)85-56(99)36(70)20-34-11-13-35(89)14-12-34)62(105)76-37(15-17-48(92)93)57(100)77-39(19-28(2)3)59(102)82-44(63(106)84-52)26-116-117-27-45(69(112)113)74-47(91)23-72-65(108)53(32(8)87)86-64(43)107/h11-14,28-33,36-45,51-54,87-89H,10,15-27,70H2,1-9H3,(H2,71,90)(H,72,108)(H,73,109)(H,74,91)(H,75,103)(H,76,105)(H,77,100)(H,78,110)(H,79,111)(H,80,98)(H,81,101)(H,82,102)(H,83,104)(H,84,106)(H,85,99)(H,86,107)(H,92,93)(H,94,95)(H,96,97)(H,112,113)/t30-,31-,32+,33+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45?,51-,52-,53-,54-/m0/s1
- InChIKey: KIPAZOCVWKWHQY-WRDWYYEZSA-N
- ほほえんだ: S1C([H])([H])[C@@]2([H])C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])C(N([H])[H])=O)C(N([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])[H])C(N([H])[C@]([H])(C(N([H])[C@]([H])(C(N([H])C([H])([H])C(N([H])C([H])(C(=O)O[H])C([H])([H])S1)=O)=O)[C@@]([H])(C([H])([H])[H])O[H])=O)C([H])([H])SSC([H])([H])[C@]([H])(C(N([H])[C@@]([H])(C([H])([H])C([H])([H])C(=O)O[H])C(N([H])[C@]([H])(C(N2[H])=O)C([H])([H])C([H])(C([H])([H])[H])C([H])([H])[H])=O)=O)N([H])C([C@]([H])(C([H])([H])C([H])([H])C(=O)O[H])N([H])C([C@]([H])(C([H])([H])C(=O)O[H])N([H])C([C@]([H])([C@@]([H])(C([H])([H])[H])O[H])N([H])C([C@]([H])(C([H])([H])C1C([H])=C([H])C(=C([H])C=1[H])O[H])N([H])[H])=O)=O)=O)=O)=O)=O)C([H])(C([H])([H])[H])C([H])([H])[H])=O)=O)[C@@]([H])(C([H])([H])[H])C([H])([H])C([H])([H])[H])=O
計算された属性
- 水素結合ドナー数: 24
- 水素結合受容体数: 32
- 重原子数: 117
- 回転可能化学結合数: 28
- 複雑さ: 3560
- トポロジー分子極性表面積: 817
- 疎水性パラメータ計算基準値(XlogP): -7
Tyr-Uroguanylin (mouse, rat) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB477467-0.5mg |
Tyr-Uroguanylin (mouse, rat) (H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH); . |
1926163-29-2 | 0.5mg |
€1271.50 | 2024-08-03 | ||
| abcr | AB477467-0,5 mg |
Tyr-Uroguanylin (mouse, rat) (H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH); . |
1926163-29-2 | 05mg |
€1,271.50 | 2023-04-20 | ||
| abcr | AB477467-0.50,5mg |
Tyr-Uroguanylin (mouse, rat) (H-Tyr-Thr-Asp-Glu-D-Cys(1)-Glu-Leu-Cys(2)-Ile-Asn-Val-Ala-Cys(1)-Thr-Gly-DL-Cys(2)-OH); . |
1926163-29-2 | 0.50,5mg |
€1271.50 | 2024-04-18 |
Tyr-Uroguanylin (mouse, rat) 関連文献
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
5. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
1926163-29-2 (Tyr-Uroguanylin (mouse, rat)) 関連製品
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1926163-29-2)Tyr-Uroguanylin (mouse, rat)

清らかである:99%
はかる:0.5mg
価格 ($):753.0